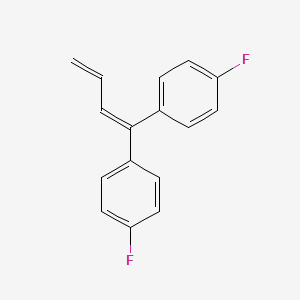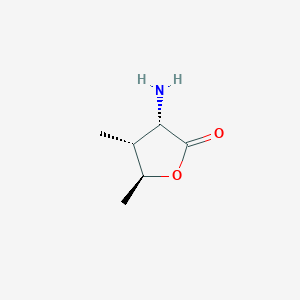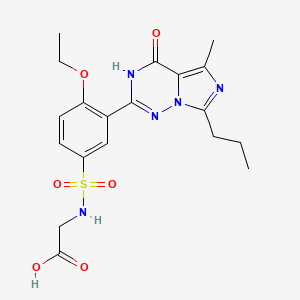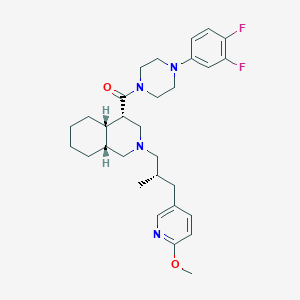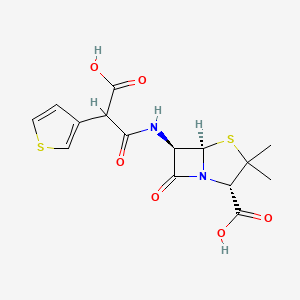
N~1~-(Butan-2-yl)benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(sec-butyl)benzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by a benzene ring substituted with two amino groups at the 1 and 2 positions, and a sec-butyl group attached to one of the amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(sec-butyl)benzene-1,2-diamine typically involves the following steps:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated nitric acid and sulfuric acid.
Reduction of Nitrobenzene: Nitrobenzene is then reduced to aniline using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Alkylation of Aniline: Aniline undergoes alkylation with sec-butyl halide in the presence of a base to form N1-(sec-butyl)aniline.
Amination: Finally, N1-(sec-butyl)aniline is aminated to introduce the second amino group, resulting in N1-(sec-butyl)benzene-1,2-diamine.
Industrial Production Methods
Industrial production of N1-(sec-butyl)benzene-1,2-diamine follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and cost-effectiveness. Catalysts and continuous flow reactors are often employed to enhance reaction rates and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(sec-butyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to corresponding amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
N1-(sec-butyl)benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of N1-(sec-butyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1,N4-bis(sec-butyl)benzene-1,4-diamine: Similar structure but with different substitution pattern.
N1-(tert-butyl)benzene-1,2-diamine: Similar but with a tert-butyl group instead of a sec-butyl group.
N1-(sec-butyl)benzene-1,3-diamine: Similar but with amino groups at the 1 and 3 positions.
Uniqueness
N1-(sec-butyl)benzene-1,2-diamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity
Propriétés
Numéro CAS |
70918-96-6 |
|---|---|
Formule moléculaire |
C10H16N2 |
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
2-N-butan-2-ylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-3-8(2)12-10-7-5-4-6-9(10)11/h4-8,12H,3,11H2,1-2H3 |
Clé InChI |
WYAPIOHQETXJHU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC1=CC=CC=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


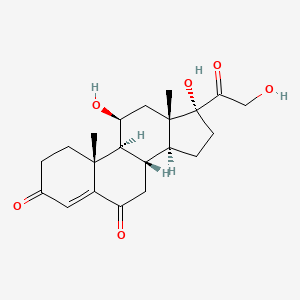
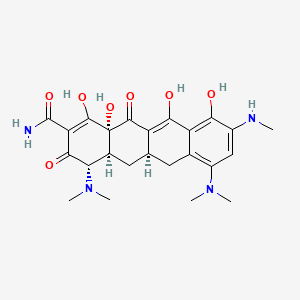
![4-Methyl-alpha-[2-(methylamino)ethyl]benzenemethanol](/img/structure/B13418669.png)
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-17-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13418676.png)
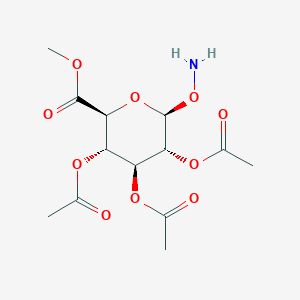
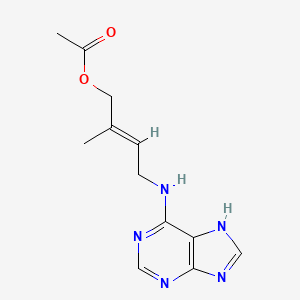
![(2R)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13418693.png)
